2-(2-Morpholin-4-ylethoxy)benzonitrile is a chemical compound with the molecular formula and a molecular weight of 232.28 g/mol. It is classified as a substituted benzonitrile, which is a type of aromatic compound featuring a cyano group attached to a benzene ring. This compound is notable for its potential applications in medicinal chemistry, particularly in drug development due to its structural features that may influence biological activity.
The primary source of information regarding 2-(2-Morpholin-4-ylethoxy)benzonitrile includes chemical databases and research articles that detail its synthesis, properties, and applications. The compound falls under the broader classification of aromatic nitriles, specifically those containing morpholine derivatives, which are known for their utility in pharmaceuticals and agrochemicals.
The synthesis of 2-(2-Morpholin-4-ylethoxy)benzonitrile can be accomplished through several methods, including:
The molecular structure of 2-(2-Morpholin-4-ylethoxy)benzonitrile features:
The compound's structural formula can be represented as follows:
This indicates the presence of two nitrogen atoms, which are characteristic of morpholine derivatives.
2-(2-Morpholin-4-ylethoxy)benzonitrile can participate in various chemical reactions typical for aromatic compounds:
The reactions involving this compound often require specific conditions such as temperature control and the presence of catalysts or bases to achieve desired outcomes efficiently .
The mechanism of action for compounds like 2-(2-Morpholin-4-ylethoxy)benzonitrile often involves interaction with biological targets such as enzymes or receptors. The morpholine ring may enhance solubility and bioavailability, allowing better interaction with target sites in biological systems.
Research into similar compounds has indicated potential inhibitory effects on various biological pathways, particularly those involved in cancer progression and metabolic regulation .
Relevant data from studies indicate that similar compounds exhibit varying degrees of biological activity based on their structural modifications .
2-(2-Morpholin-4-ylethoxy)benzonitrile has potential applications in:
The systematic IUPAC name 2-(2-morpholin-4-ylethoxy)benzonitrile defines its core components:
Structural Features:
Table 1: Nomenclature and Identifiers of Key Benzonitrile-Morpholine Derivatives
Compound Name | CAS Registry No. | Molecular Formula | Substitution Pattern | Molecular Weight (g/mol) |
---|---|---|---|---|
2-(2-Morpholin-4-ylethoxy)benzonitrile | 540753-12-6 | C₁₃H₁₆N₂O₂ | ortho | 232.28 |
4-(2-Morpholin-4-ylethoxy)benzonitrile | 34334-04-8 | C₁₃H₁₆N₂O₂ | para | 232.28 |
5-Fluoro-2-[2-(morpholin-4-yl)ethoxy]benzonitrile | Not specified | C₁₃H₁₅FN₂O₂ | ortho-fluoro | 250.27 |
Regioisomers significantly influence physicochemical behavior. For example, the ortho-substituted 2-(2-morpholin-4-ylethoxy)benzonitrile exhibits altered electronic properties and steric accessibility compared to its para-isomer (4-(2-morpholin-4-ylethoxy)benzonitrile, CAS 34334-04-8) [3] [7]. The ortho configuration may enhance intramolecular interactions between morpholine oxygen and the nitrile group, potentially affecting conformation and solubility.
Morpholine emerged as a privileged scaffold following its industrial availability in 1935. Over 100 FDA-approved drugs incorporate this heterocycle, attributed to its:
Table 2: Clinically Approved Drugs Featuring Morpholine Pharmacophores
Drug Name | Therapeutic Category | Role of Morpholine | Year Introduced |
---|---|---|---|
Aprepitant | Antiemetic | NK-1 receptor binding enhancement | 2003 |
Timolol | Anti-glaucoma/β-blocker | Tissue distribution modulator | 1978 |
Levofloxacin | Antibacterial (fluoroquinolone) | DNA gyrase inhibition; solubility enhancement | 1996 |
Finafloxacin | Antibacterial (otic) | Enhanced activity at acidic pH | 2014 |
Reboxetine | Antidepressant (NRI) | Norepinephrine reuptake inhibition | 1997 |
Historically, morpholine integration advanced from simple solubilizing appendages (e.g., timolol) to integral pharmacophores in targeted therapies (e.g., kinase inhibitors like gedatolisib). The synthetic versatility of morpholine enabled rapid generation of analogues, accelerating structure-activity relationship (SAR) studies in the 1990s–2000s [4] [8]. Natural products like phidianidines (isolated from marine mollusks) further validated morpholine-like motifs in bioactive molecules, inspiring synthetic derivatives such as 2-(2-morpholin-4-ylethoxy)benzonitrile .
The ‑OCH₂CH₂‑ linker in 2-(2-morpholin-4-ylethoxy)benzonitrile exemplifies strategic spacing in bifunctional scaffolds:
Conformational and Electronic Effects:
Target Engagement Mechanisms:
Table 3: Physicochemical Properties of 2-(2-Morpholin-4-ylethoxy)benzonitrile
Property | Value | Measurement Context |
---|---|---|
Molecular Weight | 232.28 g/mol | Calculated |
Purity | ≥95% | Commercial samples |
Melting Point | 87–90°C (for para-isomer) | Reference analogue [3] |
Long-Term Storage | Cool, dry conditions | Stability recommendation |
Hazard Classification | UN2923 (Corrosive/Poison) | para-isomer guidance [3] |
Regioisomerism profoundly impacts bioactivity. For instance, ortho-substituted 5-fluoro-2-[2-(morpholin-4-yl)ethoxy]benzonitrile (PubChem CID 137795890) shows distinct target profiles versus para-derivatives due to altered steric accessibility and electronic effects [2] [7]. The ether linkage’s role extends to PROTACs and bivalent inhibitors, where spacer length critically influences ternary complex formation [8].
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: